molecular formula C24H23ClN6O3S2 B2563761 2-(4-chlorophenoxy)-N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 394245-03-5

2-(4-chlorophenoxy)-N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No. B2563761
CAS RN: 394245-03-5
M. Wt: 543.06
InChI Key: GHZRGOGGSSTBCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The process includes esterification, treatment with hydrazine hydrate, a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide, and a final substitution at the thiol position with electrophiles, N-substituted-2-bromoacetamides. This synthesis pathway leads to a variety of N-substituted acetamides with potential antibacterial properties and moderate anti-enzymatic activity .

Molecular Structure Analysis

The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, shows that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. In the crystal form, molecules are linked via C-H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along the b axis . This structural information is crucial for understanding the interaction of these molecules in the solid state.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of desired products with high yield. For instance, the reductive dehalogenation of iodoacetochlor with tritium gas in ethanol, in the presence of palladium on carbon and triethylamine, leads to the production of [phenyl-4-3H]Acetochlor with a high specific activity and yield. This reaction is indicative of the precise and controlled chemical transformations that these acetamides undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-substituted acetamides are inferred from their molecular structure and synthesis reactions. The intermolecular interactions and the orientation of the rings within the crystal structure suggest solid-state properties that could affect their solubility and stability. The antibacterial activity and moderate inhibition of α-chymotrypsin enzyme, as well as the computational docking with the enzyme protein, suggest that these compounds have specific chemical properties that enable them to interact with biological targets .

Scientific Research Applications

Synthesis and Antimicrobial Studies

Research has shown the synthesis of various heterocyclic derivatives, including thiazolidinones and triazoles, which are synthesized for their potential antimicrobial and anticancer activities. For example, Patel et al. (2009) synthesized 4-oxo-thiazolidine derivatives, demonstrating a method that could potentially be applied to similar compounds for exploring their antimicrobial properties (Patel, Mistry, & Desai, 2009).

Anticancer Activity

The exploration of thiazolidinone derivatives containing benzothiazole moiety for antitumor screening is an area of interest. Havrylyuk et al. (2010) evaluated the antitumor activity of novel 4-thiazolidinones, indicating potential pathways for the development of anticancer agents. This research suggests that structurally related compounds could be synthesized and tested for their efficacy against cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O3S2/c1-15-4-3-5-19(16(15)2)31-20(12-27-21(32)13-34-18-8-6-17(25)7-9-18)29-30-24(31)36-14-22(33)28-23-26-10-11-35-23/h3-11H,12-14H2,1-2H3,(H,27,32)(H,26,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZRGOGGSSTBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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